![molecular formula C18H14F3N3OS2 B289925 11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclopentane]-6-one](/img/structure/B289925.png)
11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclopentane]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which includes a cyclopentane ring fused to a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. The presence of a trifluoromethyl group and a thienyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclopentane ring through a spirocyclization reaction. The trifluoromethyl and thienyl groups are then introduced via electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one is explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable, resistant to environmental factors, and suitable for specialized applications.
Mécanisme D'action
The mechanism of action of 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic pyrimidines.
- Compounds with similar functional groups, such as trifluoromethyl and thienyl groups, include trifluoromethyl-substituted pyridines and thienyl-substituted pyrimidines.
Uniqueness
The uniqueness of 7’-(2-thienyl)-9’-(trifluoromethyl)-2’,3’-dihydrospiro(cyclopentane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine)-4’(1’H)-one lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and the potential for diverse chemical modifications, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H14F3N3OS2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C18H14F3N3OS2/c19-18(20,21)9-8-10(11-4-3-7-26-11)22-16-12(9)13-14(27-16)15(25)24-17(23-13)5-1-2-6-17/h3-4,7-8,23H,1-2,5-6H2,(H,24,25) |
Clé InChI |
DSYIJYMMQNBKKT-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
SMILES canonique |
C1CCC2(C1)NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
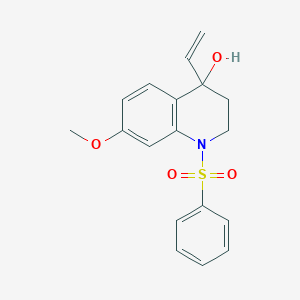
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
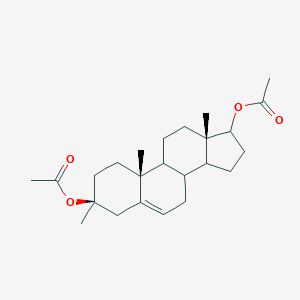
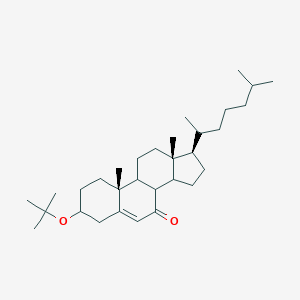
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
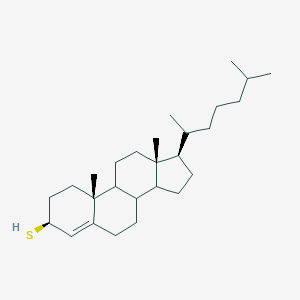
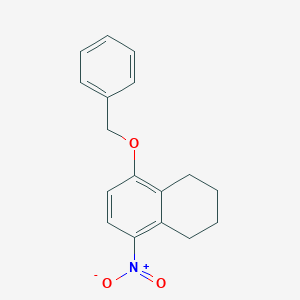
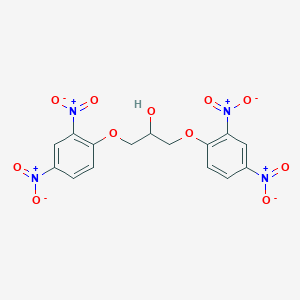
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
